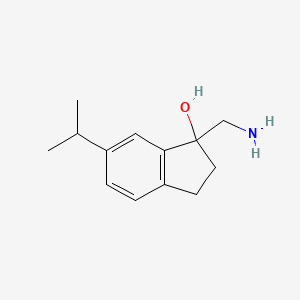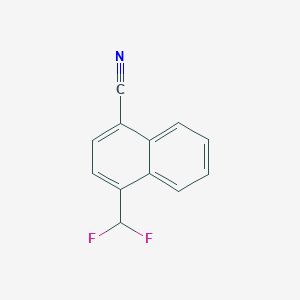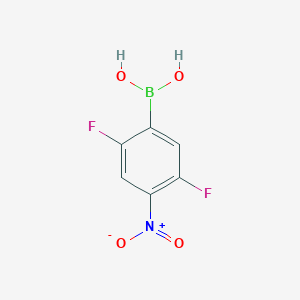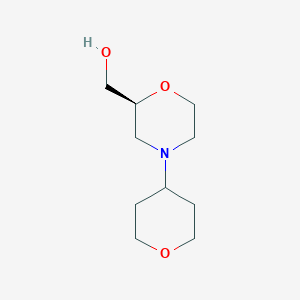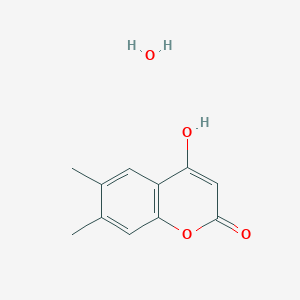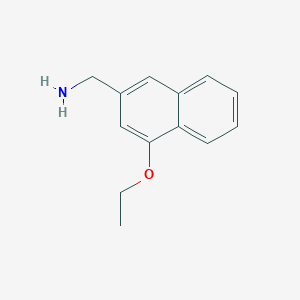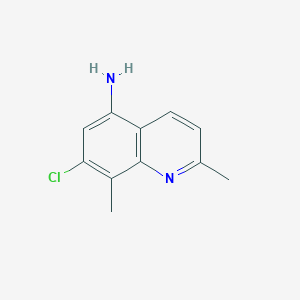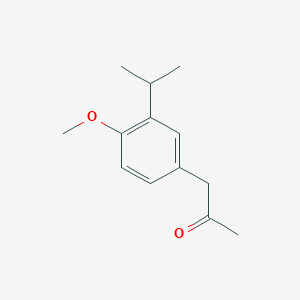
1-(3-Isopropyl-4-methoxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Isopropyl-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O2. It is a derivative of acetophenone, characterized by the presence of an isopropyl group and a methoxy group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
1-(3-Isopropyl-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-(3-Isopropyl-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetone: Similar structure but lacks the isopropyl group.
1,3-Bis(4-methoxyphenyl)-1-propanone: Contains two methoxyphenyl groups.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Contains a hydroxy group instead of an isopropyl group.
Uniqueness
1-(3-Isopropyl-4-methoxyphenyl)propan-2-one is unique due to the presence of both the isopropyl and methoxy groups on the aromatic ring. This structural feature can influence its reactivity and interactions, making it distinct from other similar compounds.
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-8-11(7-10(3)14)5-6-13(12)15-4/h5-6,8-9H,7H2,1-4H3 |
InChI 键 |
WJOPNGFGZROXGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)CC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

